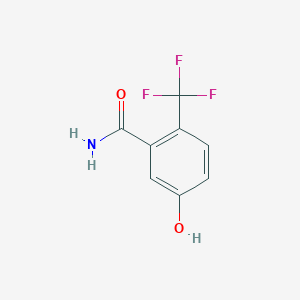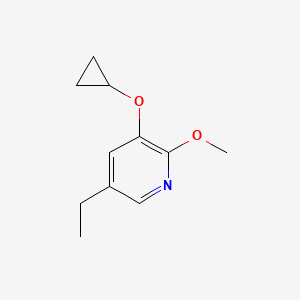
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.3853 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tolyloxymethyl group, and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Another method involves the PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation . This protocol is highlighted by the synthesis of bioactive molecules and gram-scale reactions. The reaction involves the formation of an acid chloride in situ, followed by reactions with alcohols or amines to afford the desired products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Steglich esterification is preferred for its mild conditions and high yields, while the PCl3-mediated method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or amines.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: NaOCH3, RNH2, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols. Substitution reactions can lead to the formation of various esters and amides.
Wissenschaftliche Forschungsanwendungen
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, influencing their activity and function . The ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
3-p-Tolyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Tolyl esters: These compounds contain the tolyl group and exhibit similar chemical reactivity.
tert-Butyl esters: These compounds have the tert-butyl ester functional group and undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C17H25NO3 |
|---|---|
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-methylphenoxy)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-13-5-7-15(8-6-13)20-12-14-9-10-18(11-14)16(19)21-17(2,3)4/h5-8,14H,9-12H2,1-4H3 |
InChI-Schlüssel |
ATYBPGALKGVAJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2CCN(C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


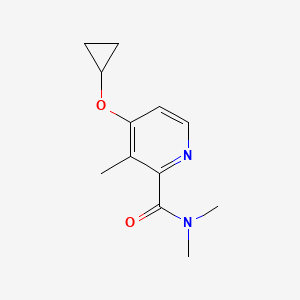
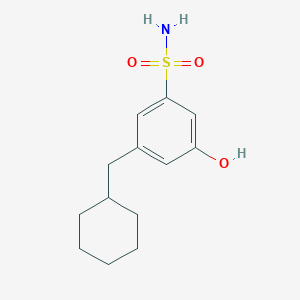
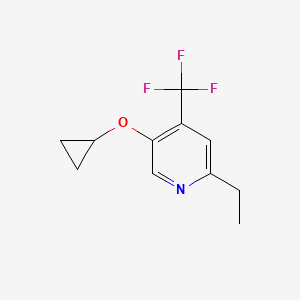

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)





